molecular formula C12H11NO4S B025278 N-Tosyl-3-pyrrolecarboxylic Acid CAS No. 106058-86-0

N-Tosyl-3-pyrrolecarboxylic Acid

Cat. No. B025278
M. Wt: 265.29 g/mol
InChI Key: UYHPMGMXSFLPOF-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Sodium hydride (60%; 1.02 mg) was added at 0° C. to a solution of 1H-pyrrole-3-carboxylic acid tert-butyl ester (3.57 g) in tetrahydrofuran (71 ml), stirred at room temperature, then p-toluenesulfonic acid chloride (4.47 g) the mixture was stirred all night and all day. Water was added to the reaction solution, extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The organic solution was concentrated in vacuo, dichloromethane (30 ml) and trifluoroacetic acid (15 ml) were added to the resulting residue and stirred at room temperature for four hours. The solvent was evaporated, water was added to the resulting residue and the precipitated solid was washed with water to give 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid (4.2 g) as a pale yellow solid.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
71 mL
Type
solvent
Reaction Step Three
Quantity
1.02 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[CH:12]=[CH:11][NH:10][CH:9]=1)=[O:7])(C)(C)C.[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.O>O1CCCC1.[H-].[Na+]>[CH3:23][C:13]1[CH:18]=[CH:17][C:16]([S:19]([N:10]2[CH:11]=[CH:12][C:8]([C:6]([OH:5])=[O:7])=[CH:9]2)(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=CNC=C1
Name
Quantity
71 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.02 mg
Type
catalyst
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo, dichloromethane (30 ml) and trifluoroacetic acid (15 ml)
ADDITION
Type
ADDITION
Details
were added to the resulting residue
STIRRING
Type
STIRRING
Details
stirred at room temperature for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the resulting residue
WASH
Type
WASH
Details
the precipitated solid was washed with water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.